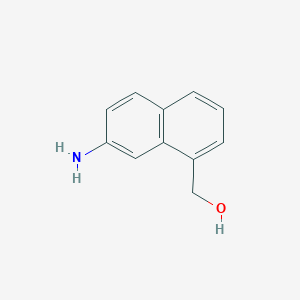![molecular formula C7H9N5 B11916361 6-Hydrazinyl-2-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11916361.png)
6-Hydrazinyl-2-methyl-1H-imidazo[4,5-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydrazinyl-2-methyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The imidazopyridine scaffold is a fused bicyclic structure that combines an imidazole ring with a pyridine ring, making it a versatile framework for drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydrazinyl-2-methyl-1H-imidazo[4,5-b]pyridine typically involves the construction of the imidazole ring followed by the introduction of the hydrazinyl and methyl groups. One common method involves the cyclization of 2,3-diaminopyridine with appropriate carbonyl compounds. For example, the reaction of 2,3-diaminopyridine with formaldehyde can yield the imidazole ring, which can then be further functionalized .
Industrial Production Methods
Industrial production methods for imidazopyridines often rely on scalable and efficient synthetic routes. These methods may include the use of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Suzuki coupling, to introduce various substituents onto the imidazopyridine core .
Chemical Reactions Analysis
Types of Reactions
6-Hydrazinyl-2-methyl-1H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the imidazopyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, hydrogen gas with palladium on carbon.
Nucleophiles: Alkyl halides, aryl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while nucleophilic substitution can introduce various alkyl or aryl groups onto the imidazopyridine ring .
Scientific Research Applications
6-Hydrazinyl-2-methyl-1H-imidazo[4,5-b]pyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioisostere in drug design, mimicking the structure of purines.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 6-Hydrazinyl-2-methyl-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. For example, imidazopyridines are known to act as GABA_A receptor agonists, influencing neurotransmission in the central nervous system. Additionally, they can inhibit enzymes such as aromatase and proton pumps, leading to various therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Hydrazinyl-2-methyl-1H-imidazo[4,5-b]pyridine include:
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine: Known for its mutagenic properties.
6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine: Used in synthetic chemistry as a building block.
Uniqueness
What sets this compound apart is its hydrazinyl group, which can participate in unique chemical reactions and interactions, enhancing its potential as a versatile scaffold for drug design and other applications.
Properties
Molecular Formula |
C7H9N5 |
|---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
(2-methyl-1H-imidazo[4,5-b]pyridin-6-yl)hydrazine |
InChI |
InChI=1S/C7H9N5/c1-4-10-6-2-5(12-8)3-9-7(6)11-4/h2-3,12H,8H2,1H3,(H,9,10,11) |
InChI Key |
VFYAJYIYWHVXFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=N2)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-Methyl-1,6,7,8-tetrahydroimidazo[4,5-e]isoindole](/img/structure/B11916293.png)
![2-Chloro-6-methylimidazo[1,2-A]pyridine](/img/structure/B11916296.png)






![4-[(Ethylamino)methyl]pyrocatechol](/img/structure/B11916356.png)
![2-Methoxy-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B11916366.png)

